(2R,5R)-4-dodecyl-2,5-dimethylmorpholine
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Overview
Description
(2R,5R)-4-dodecyl-2,5-dimethylmorpholine is a 4-dodecyl-2,5-dimethylmorpholine in which both of the stereocentres have R configuration. It is an enantiomer of a (2S,5S)-4-dodecyl-2,5-dimethylmorpholine.
Scientific Research Applications
Metabolism in Plants
A study investigated the metabolism of aldimorph, containing a compound structurally similar to (2R,5R)-4-dodecyl-2,5-dimethylmorpholine, in Hordeum distichon (barley) seedlings. The research revealed that after leaf application, the compound is hydroxylated and then converted to a glycoside conjugate, indicating a metabolic pathway in plants (Dobe, Sieber, & Jumar, 1986).
Antioxidant Properties
Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide, a derivative of this compound, was explored for its potential as a medicinal antioxidant drug due to its antioxidant, anti-inflammatory, hepatoprotective, and cytoprotective activities. This makes it a promising candidate for future therapeutic applications (Shinko et al., 2022).
Micellar Solutions
Research on sodium 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) in micellar solutions, which includes substances similar to this compound, highlighted its interaction with biological molecules in membrane protein studies. This study is significant for understanding how similar compounds interact with membrane mimetics (Morash, Sarker, & Rainey, 2018).
Molecular Structure Analysis
An investigation into the molecular structure and vibrational analysis of a compound structurally related to this compound provided insights into its electronic, structural, and thermodynamic properties, which are essential for understanding the behavior of such molecules in different environments (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Application in Model Membranes
The interaction of dodecyl-2-(N,N-dimethylamino)propionate (DDAIP), a compound analogous to this compound, with dipalmitoylphosphatidylcholine (DPPC) liposomes was studied. This research is crucial for understanding how such compounds can enhance drug transport by interacting with phospholipid bilayers (Wolka, Rytting, Reed, & Finnin, 2004).
Properties
Molecular Formula |
C18H37NO |
---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
(2R,5R)-4-dodecyl-2,5-dimethylmorpholine |
InChI |
InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-18(3)20-16-17(19)2/h17-18H,4-16H2,1-3H3/t17-,18-/m1/s1 |
InChI Key |
ZFZYQMQYEVIHMY-QZTJIDSGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C[C@H](OC[C@H]1C)C |
Canonical SMILES |
CCCCCCCCCCCCN1CC(OCC1C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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